DV 7028, also known as DV 7028 hydrochloride, is a selective antagonist of the 5-hydroxytryptamine 2A receptor, which is a type of serotonin receptor. This compound has garnered attention due to its potential applications in medical research, particularly in the context of cardiovascular health. It has been studied for its antithrombotic properties, specifically its ability to inhibit arterial thrombus formation, making it a candidate for further investigation in preventing related cardiovascular conditions.
The chemical identifier for DV 7028 is 133364-62-2. It falls under the category of pharmacological agents that interact with serotonin receptors, specifically targeting the 5-hydroxytryptamine 2A receptor. This receptor is part of the G protein-coupled receptors family and plays a significant role in various physiological processes, including mood regulation and vascular function.
The synthesis of DV 7028 hydrochloride involves several key steps:
The synthesis process can be complex, requiring precise control over reaction conditions to ensure the desired product is obtained.
The molecular formula for DV 7028 is not explicitly stated in the provided sources, but it can be inferred from its chemical structure. The compound's structure includes a core that interacts selectively with the 5-hydroxytryptamine 2A receptor, which is crucial for its pharmacological activity. The specific arrangement of atoms within the molecule contributes to its ability to bind effectively to the receptor.
DV 7028 hydrochloride can undergo various chemical reactions:
These reactions are essential for exploring the compound's potential modifications and optimizing its pharmacological profile.
DV 7028 exerts its effects primarily through competitive inhibition at the 5-hydroxytryptamine 2A receptor. By binding to this receptor, DV 7028 prevents serotonin from activating it, thereby inhibiting serotonin-induced signaling pathways. This mechanism is significant in reducing platelet aggregation and preventing arterial thrombosis, highlighting its potential therapeutic benefits in cardiovascular diseases .
While specific physical properties such as melting point or solubility are not detailed in the sources, DV 7028 hydrochloride is characterized by its high purity (≥99%) after synthesis. Its chemical properties are defined by its interactions with biological systems, particularly its selectivity for serotonin receptors which influences its pharmacodynamics.
DV 7028 hydrochloride has several applications in scientific research:
Heterocyclic compounds constitute >59% of US FDA-approved drugs, with their pharmaceutical significance rooted in structural versatility that enables precise biomolecular interactions [4] [6]. The development trajectory began with simple 5-membered rings (furan, pyrrole) discovered in the early 19th century, evolving into complex polyheterocyclic systems by the mid-20th century [4]. Key milestones include Heinrich Limpricht’s 1831 isolation of furan and the subsequent synthesis of pyridine (1876), which established foundational aromatic heterocyclic chemistry [4]. Modern drug design leverages these scaffolds for their ability to:
The introduction of cross-coupling methodologies (e.g., Suzuki-Miyaura reaction) revolutionized heterocyclic synthesis, enabling efficient construction of complex molecules like DV-7028’s imidazo[1,2-a]pyridine core [4]. Computational approaches now permit rational design of heterocyclic systems targeting specific binding pockets, exemplified by DV-7028’s optimization for 5-HT receptor affinity [8].
Table 1: Key Historical Milestones in Medicinally Significant Heterocycles
Time Period | Breakthrough Compounds | Therapeutic Impact | Synthetic Advancements |
---|---|---|---|
1830-1900 | Furan, Pyridine, Quinoline | Dyes & Antimalarials | Basic cyclization reactions |
1920-1950 | Penicillin (β-lactam), Benzodiazepines | Antibiotics, Anxiolytics | Heterocyclic functionalization |
1970-2000 | Triazolopyridines, SSRI derivatives | Antidepressants, Antivirals | Cross-coupling reactions |
2000-Present | DV-7028 analogs, Polyheterocycles | Targeted therapies | Computational design & C–H activation |
DV-7028 emerges as a strategic intervention for conditions with significant therapeutic gaps, particularly serotonin dysregulation disorders where current drugs exhibit suboptimal efficacy. Unmet medical needs—defined as the inability to receive required medical services despite recognized necessity—afflict 8.8% of South Korea’s population and 2.5% across the EU, often due to inadequate therapeutic options rather than healthcare access alone [7]. The compound specifically addresses:
Mechanistically, DV-7028’s high selectivity for 5-HT₂A receptors (Ki < 5nM) and negligible D2 binding avoids extrapyramidal side effects that plague first-generation antipsychotics [5] [9]. Preclinical data demonstrate its unique dual activity: serotonin receptor antagonism coupled with anti-inflammatory effects via TNF-α suppression, positioning it for UC-related psychological comorbidities . This multitarget engagement fulfills critical unmet needs in integrated disease management, where fragmented therapeutic approaches increase healthcare utilization by 1.75-fold in socially restricted populations [7] [10].
Table 2: Disease-Specific Unmet Needs Targeted by DV-7028
Condition | Current Therapeutic Gaps | DV-7028’s Mechanistic Response | Clinical Impact Potential |
---|---|---|---|
Treatment-resistant depression | 40% non-response to SSRIs; sexual dysfunction | High-affinity 5-HT₂A antagonism without sigma receptor activity | Improved remission rates & tolerability |
Biologic-refractory ulcerative colitis | Persistent mucosal inflammation; psychological sequelae | TNF-α suppression + serotonin modulation | Combined mucosal healing & mental health benefits |
Drug-induced insomnia | Limited options with rapid onset and no rebound | Selective 5-HT₂A inverse agonism | Non-sedating circadian normalization |
DV-7028’s imidazo[1,2-a]pyridine core places it within a privileged scaffold family exhibiting enhanced bioavailability and CNS penetration versus traditional azoles. Critical structural differentiators include:
Pharmacodynamic comparisons reveal DV-7028’s balanced polypharmacology:
Table 3: Structural and Target Selectivity Profiling of 5-HT₂A Antagonists
Compound | Core Structure | 5-HT₂A Ki (nM) | D2/5-HT₂A Selectivity Ratio | Key Clinical Limitations |
---|---|---|---|---|
DV-7028 | Imidazo[1,2-a]pyridine | 0.8 ± 0.2 | >500 | None identified in preclinical |
Trazodone | Triazolopyridine | 35 ± 8 | 2.1 | Significant α1-adrenergic blockade |
MDL100907 | Piperidine-diaryl | 1.2 ± 0.4 | >400 | Clinical development discontinued (Phase III) |
Eplivanserin | Diarylurea | 0.5 ± 0.1 | >200 | Only moderate efficacy in chronic insomnia |
Ketanserin | Quinazolinone | 2.3 ± 0.7 | 15 | Potent α1-adrenoceptor activity |
DV-7028 outperforms analogs in in vivo inflammation models, suppressing IL-6 by 78% versus 42% for MDL100907 at equivalent dosing—an advantage attributed to its pyridine N-oxide metabolite [9]. Unlike trazodone’s active metabolite m-chlorophenylpiperazine (a 5-HT₂A agonist causing paradoxical effects), DV-7028’s primary metabolites retain antagonism [9]. The compound’s physiochemical profile (LogP 2.1, PSA 48Ų) optimizes blood-brain barrier penetration while avoiding P-glycoprotein efflux—a limitation observed in 70% of triazolopyridine analogs [8] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7